molecular formula C21H19N5O2 B6528877 3-methyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 946272-58-8

3-methyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Cat. No.: B6528877
CAS No.: 946272-58-8
M. Wt: 373.4 g/mol
InChI Key: LAQRYYHRQVAXON-UHFFFAOYSA-N
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Description

3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a complex organic compound known for its unique structural characteristics and extensive applications in various scientific fields.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Based on the reported pharmacological activities of similar compounds, the effects could include inhibition of cell proliferation (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activity), reduction of oxidative stress (antioxidant activity), inhibition of viral replication (antiviral activity), and inhibition of various enzymatic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide involves multi-step organic reactions. One approach starts with the preparation of the intermediate triazolopyridazine derivative, which is then coupled with the corresponding benzamide derivative. Typical conditions for these reactions may include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon, under inert atmosphere to facilitate the coupling reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve advanced techniques such as flow chemistry, where reagents are continuously fed into a reactor. This method enhances efficiency and product yield. High-pressure reactors and automated synthesis equipment are often utilized to ensure precision and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions including:

  • Oxidation: Commonly using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Catalytic hydrogenation can reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions facilitated by bases such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidation: Reagents like sodium hypochlorite in aqueous media.

  • Reduction: Hydrogen gas with palladium or nickel catalysts.

  • Substitution: Reagents like lithium diisopropylamide for nucleophilic attack.

Major Products

  • Oxidation: Formation of corresponding oxidized benzamides.

  • Reduction: Hydrogenated derivatives with reduced aromaticity.

  • Substitution: Substituted triazolopyridazine compounds with varied functional groups.

Scientific Research Applications

3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is utilized in various research domains:

  • Chemistry: As a precursor in synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: Employed in binding studies to identify potential interactions with biomolecules.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Used in the development of novel materials and specialty chemicals.

Comparison with Similar Compounds

Compared to similar compounds, 3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide stands out due to its unique structure and multifaceted applications. Similar compounds include:

  • Triazolopyridazines: Known for their pharmaceutical relevance.

  • Benzamides: Utilized in medicinal chemistry for drug development. The distinct combination of the triazolopyridazine and benzamide functionalities in this compound provides a unique platform for designing advanced molecules with enhanced properties.

This detailed overview captures the essence and extensive potential of this compound

Properties

IUPAC Name

3-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-15-6-5-9-17(14-15)21(27)22-12-13-28-19-11-10-18-23-24-20(26(18)25-19)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQRYYHRQVAXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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